Cas no 167095-09-2 (MitoMark Red I)

MitoMark Red I structure
Nome del prodotto:MitoMark Red I
MitoMark Red I Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chloride (1:1)
- 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chl
- 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chloride (9CI)
- Chloromethyl-X-rosamine
- CMXRos
- M 7512
- MitoTracker CMXRos
- MitoTracker Red
- MitoTracker Red CMXRos
- MitoMark Red I
- 9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-4-ium chloride
- CHEBI:52156
- GLXC-20031
- 167095-09-2
- MTRed
- 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium,9-[4-(chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-, chloride
- DA-75565
- 9-[4-(Chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride
- Q27123274
- CS-0120923
- SCHEMBL615440
- AKOS040753073
- HY-D1116
- 16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride
-
- Inchi: InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1
- Chiave InChI: IKEOZQLIVHGQLJ-UHFFFAOYSA-M
- Sorrisi: [Cl-].C(C1C=CC(C2C3=CC4CCCN5CCCC(C=45)=C3[O+]=C3C4CCCN5CCCC(C=45)=CC=23)=CC=1)Cl
Proprietà calcolate
- Massa esatta: 497.9389
- Massa monoisotopica: 530.1891690g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 37
- Conta legami ruotabili: 2
- Complessità: 995
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 15.5Ų
Proprietà sperimentali
- PSA: 17.78
MitoMark Red I Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
MitoMark Red I Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-D1116-50μg |
MitoMark Red I |
167095-09-2 | ≥99.0% | 50μg |
¥1800 | 2024-07-21 | |
MedChemExpress | HY-D1116-500μg |
MitoMark Red I |
167095-09-2 | 500μg |
¥1600 | 2021-07-08 |
MitoMark Red I Letteratura correlata
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
167095-09-2 (MitoMark Red I) Prodotti correlati
- 640755-43-7(2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile)
- 2171215-28-2(2-(3S)-N-(2,2-dimethylpropyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid)
- 1261771-21-4((1-Fluoronaphthalen-2-yl)methanol)
- 1443979-47-2(2',3'-dihydro-1'H-spirocyclopropane-1,4'-quinoline hydrochloride)
- 2309748-30-7(N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide)
- 7399-50-0(Pyridine,2-(1-ethylpropyl)-)
- 2228694-29-7([3-(2,2-Dimethylthiolan-3-yl)-2,2-dimethylcyclopropyl]methanamine)
- 74080-50-5((2R,3R)-3-methylpent-4-en-2-ol)
- 2248365-24-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-methoxyethoxy)benzoate)
- 934-78-1(2-(6-methylpyridin-2-yl)ethan-1-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:167095-09-2)MitoMark Red I

Purezza:99%
Quantità:50μg
Prezzo ($):226.0